molecular formula C21H41NO3S B3149663 N-Stearoyl-L-cysteine CAS No. 67603-46-7

N-Stearoyl-L-cysteine

Cat. No.: B3149663
CAS No.: 67603-46-7
M. Wt: 387.6 g/mol
InChI Key: VJUDNRUDRQLCDX-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Stearoyl-L-cysteine typically involves the acylation of L-cysteine with stearic acid or its derivatives. One common method includes the reaction of L-cysteine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent racemization and oxidation of the intermediate products .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to enhance efficiency and reduce environmental impact. A novel green process involves the acylation of L-cystine followed by electrochemical reduction and electrodialysis to produce high-quality this compound. This method avoids racemization and oxidation, achieves impurity removal, and recycles electrolytes, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Stearoyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

    Substitution: The carboxyl group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol group.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

N-Stearoyl-L-cysteine has a wide range of scientific research applications:

Comparison with Similar Compounds

N-Stearoyl-L-cysteine is part of a broader class of N-acyl amino acids, which includes compounds like N-stearoyl-L-tyrosine and N-linoleoyl-L-tyrosine. These compounds share similar neuroprotective properties but differ in their specific amino acid components and fatty acid chains . This compound is unique due to its cysteine moiety, which contributes to its potent antioxidant activity and ability to modulate redox reactions .

List of Similar Compounds

Properties

IUPAC Name

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDNRUDRQLCDX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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